2-Cyano-2-phenylbutanamide basic properties
2-Cyano-2-phenylbutanamide basic properties
An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Cyano-2-phenylbutanamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on its properties, provides general experimental protocols for handling, and illustrates a plausible synthetic pathway.
Chemical and Physical Properties
2-Cyano-2-phenylbutanamide, also known as (RS)-2-Cyano-2-phenylbutyramide, is a chemical compound with the molecular formula C11H12N2O[1][2][3]. It is recognized as an impurity that can arise during the synthesis of the anticonvulsant drug Primidone[4].
Chemical Identifiers
A summary of the key chemical identifiers for 2-Cyano-2-phenylbutanamide is presented below.
| Identifier | Value | Reference |
| CAS Number | 80544-75-8 | [1][2][5][6] |
| Molecular Formula | C11H12N2O | [1][2][3] |
| Molecular Weight | 188.23 g/mol | [1][2] |
| IUPAC Name | 2-cyano-2-phenylbutanamide | [2] |
| Synonyms | (RS)-2-Cyano-2-phenylbutyramide, a-cyano-a-Ethylbenzeneacetamide, Ciobutide | [2] |
| SMILES String | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [1][3][5] |
| InChI Key | QKSRTQXCXWMMLG-UHFFFAOYSA-N | [3] |
Physical Properties
The known physical properties of the compound are detailed in the following table. It typically appears as a white to off-white crystalline solid[4].
| Property | Value | Reference |
| Melting Point | 112-113°C | [1][6] |
| Boiling Point | 362.2°C at 760 mmHg (Predicted) | [2] |
| Appearance | White Crystalline Solid | [4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [6] |
| Storage Temperature | -20°C Freezer | [4][6] |
Computed Properties
Computational models provide additional insights into the properties of 2-Cyano-2-phenylbutanamide.
| Property | Value | Reference |
| Density | 1.128 g/cm³ | [2] |
| Flash Point | 172.9°C | [2] |
| Refractive Index | 1.545 | [2] |
| XlogP | 1.4 | [3] |
| Monoisotopic Mass | 188.09496 Da | [3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and handling of 2-Cyano-2-phenylbutanamide are not widely published. However, based on the synthesis of structurally similar compounds and general laboratory safety guidelines, the following protocols can be established.
Representative Synthesis Protocol
The synthesis of α-cyano-α-aryl amides can be achieved through various methods. A common approach involves the reaction of a corresponding arylacetonitrile derivative. The following is a representative protocol based on general synthetic transformations for this class of compounds.
Reaction: Partial hydrolysis of 2-phenyl-2-ethylmalononitrile.
Reagents and Equipment:
-
2-phenyl-2-ethylmalononitrile
-
Sulfuric acid (concentrated)
-
Crushed ice and water
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Cool a flask containing concentrated sulfuric acid in an ice bath.
-
Slowly add 2-phenyl-2-ethylmalononitrile to the cold, stirring sulfuric acid. The addition should be portion-wise to control the temperature.
-
After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for a specified period (e.g., 2-4 hours) to facilitate partial hydrolysis.
-
Carefully pour the reaction mixture onto a beaker of crushed ice and water to quench the reaction.
-
A precipitate of 2-Cyano-2-phenylbutanamide should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.
Disclaimer: This is a generalized protocol. Researchers should conduct a thorough literature search for the most specific and optimized synthesis procedure and perform a risk assessment before commencing any experimental work.
Safe Handling and Storage Protocol
Due to the presence of a cyano group, 2-Cyano-2-phenylbutanamide should be handled with caution as a potentially hazardous substance[7]. The following procedures are based on general safety guidelines for handling cyano-containing compounds.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with powders or solutions that could generate aerosols[7].
-
Ensure that safety showers and eyewash stations are readily accessible[7][8].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield compliant with OSHA or European standards (e.g., EN166)[7][8].
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs[7][8].
-
Respiratory Protection: If dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator[7].
Hygiene Practices:
-
Avoid inhalation of dust and contact with skin and eyes[7][8].
-
Do not eat, drink, or smoke in the laboratory[7].
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[7][9]. A storage temperature of -20°C is recommended[4][6].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7][8].
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste[8][9].
Logical and Workflow Visualizations
Plausible Synthesis Workflow
The following diagram illustrates a plausible, generalized synthetic workflow for producing 2-Cyano-2-phenylbutanamide from a nitrile precursor.
Caption: A generalized workflow for the synthesis of 2-Cyano-2-phenylbutanamide.
Relationship as a Synthesis Impurity
This compound is noted as an impurity in the manufacturing of Primidone. The logical relationship can be visualized as follows.
Caption: Logical diagram showing 2-Cyano-2-phenylbutanamide as an impurity.
References
- 1. anaxlab.com [anaxlab.com]
- 2. 2-cyano-2-phenylbutanamide 80544-75-8, Information for 2-cyano-2-phenylbutanamide 80544-75-8, Suppliers of 2-cyano-2-phenylbutanamide 80544-75-8 [chemnet.com]
- 3. PubChemLite - 2-cyano-2-phenylbutanamide (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. RAC 2-CYANO-2-PHENYLBUTANAMIDE CAS#: 80544-75-8 [chemicalbook.com]
- 5. 80544-75-8|2-Cyano-2-phenylbutanamide|BLD Pharm [bldpharm.com]
- 6. RAC 2-CYANO-2-PHENYLBUTANAMIDE CAS#: 80544-75-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
